molecular formula C10H9BrN2 B178427 4-Bromo-1-methyl-5-phenyl-1H-pyrazole CAS No. 105994-77-2

4-Bromo-1-methyl-5-phenyl-1H-pyrazole

Cat. No. B178427
M. Wt: 237.1 g/mol
InChI Key: UUUUUDBHEZCADX-UHFFFAOYSA-N
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Description


4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a chemical compound with the molecular formula C<sub>10</sub>H<sub>9</sub>BrN<sub>2</sub> . It falls within the class of pyrazole derivatives and is characterized by the presence of a bromine atom, a methyl group, and a phenyl ring on the pyrazole scaffold. This compound exhibits interesting properties and has applications in various fields.



Synthesis Analysis


The synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole involves several methods. One common approach is the bromination of 1-methyl-5-phenyl-1H-pyrazole using a brominating agent. The reaction typically occurs at the 4-position of the pyrazole ring, resulting in the desired product. Researchers have explored different conditions and catalysts to optimize the yield and selectivity of this reaction.



Molecular Structure Analysis


The molecular structure of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole consists of a pyrazole ring (with nitrogen atoms at positions 1 and 3), a methyl group (attached to nitrogen at position 1), a phenyl group (attached to carbon at position 5), and a bromine atom (substituting hydrogen at position 4). The arrangement of these functional groups influences the compound’s reactivity and biological activity.



Chemical Reactions Analysis


4-Bromo-1-methyl-5-phenyl-1H-pyrazole can participate in various chemical reactions. Some notable reactions include nucleophilic substitution at the bromine position, Suzuki coupling reactions with arylboronic acids, and cyclization reactions to form fused heterocyclic compounds. These reactions open avenues for the synthesis of novel derivatives with diverse properties.



Physical And Chemical Properties Analysis



  • Melting Point : The compound typically melts at a specific temperature range.

  • Solubility : It may exhibit solubility in specific solvents (e.g., organic solvents, water).

  • Color and Odor : The compound’s appearance and odor vary.

  • Stability : It is stable under certain conditions but may degrade under others.


Scientific Research Applications

Pyrazoles have a wide range of applications in various scientific fields :

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Agrochemistry : Pyrazoles are used in the development of agrochemicals .
  • Coordination Chemistry : Pyrazoles can act as ligands in coordination compounds .
  • Organometallic Chemistry : Pyrazoles are used in the synthesis of organometallic compounds .

The synthesis of Pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For example, one synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .

  • Synthesis of Diverse Chemicals : Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . For instance, 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles were synthesized by two interesting methodologies .

  • Antimicrobial and Antioxidant Activity : A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds were evaluated for their in vitro anti-microbial activity . Among all the tested compounds, some possess the highest growth inhibitory activity . The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant .

  • Molecular Docking Studies on COVID-19 : The same series of compounds were also evaluated for their probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . The binding affinities of these compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol . These docking studies reveal that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .

  • Preparation of 1,4′-bipyrazoles : 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4′-bipyrazoles .

  • Preparation of Solid Hexacoordinate Complexes : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

  • Synthesis of Various Pharmaceutical and Biologically Active Compounds : 4-Bromopyrazole is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

  • Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles : In 2017, Bonacorso et al. synthesized 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles by two interesting methodologies .

Safety And Hazards



  • Hazard Statements : 4-Bromo-1-methyl-5-phenyl-1H-pyrazole may pose risks to health (e.g., skin and eye irritation, respiratory effects). Refer to safety data sheets for detailed hazard information.

  • Precautionary Measures : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.

  • Storage : Store the compound sealed in a dry environment at room temperature.


Future Directions


Researchers should explore the compound’s biological activities, potential applications (e.g., drug development, materials science), and structural modifications to enhance its properties. Investigating its interactions with specific targets and evaluating its toxicity profile are essential for future advancements.


properties

IUPAC Name

4-bromo-1-methyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUUUDBHEZCADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383699
Record name 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-5-phenyl-1H-pyrazole

CAS RN

105994-77-2
Record name 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of isomers, 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole (1.0 g, 6.3 mmol) and NBS (1.1 g, 6.3 mmol) are combined in acetonitrile (25 ml), stirred and heated to 70° C. for 1 hr. The solution is concentrated and the crude product is purified by chromatography using a hexane-ethyl acetate gradient (100% hexane to 25% ethyl acetate in hexane) to elute 4-bromo-1-methyl-3-phenyl-1H-pyrazole (504 mg, 34% yield) and 4-bromo-1-methyl-5-phenyl-1H-pyrazole (295 mg, 20% yield), respectively:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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